molecular formula C26H36O6 B190710 Bufotalin CAS No. 471-95-4

Bufotalin

Cat. No.: B190710
CAS No.: 471-95-4
M. Wt: 444.6 g/mol
InChI Key: VOZHMAYHYHEWBW-UHFFFAOYSA-N
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Mechanism of Action

Bufotalin is a cardiotoxic bufanolide steroid and a cardiac glycoside analogue . It is secreted by a number of toad species and can be extracted from the skin parotoid glands of several types of toad . This compound has several pharmacological properties, including antiviral, anti-inflammatory, and anticancer activities .

Mode of Action

This compound potently inhibits the proliferation of cancer cells by promoting cell cycle arrest and caspase-mediated apoptosis . It also effectively suppresses the migration and invasion of cancer cells by regulating the expression of key epithelial-mesenchymal transition (EMT) biomarkers, matrix metalloproteinases (MMPs), and integrin α6 .

Biochemical Pathways

This compound’s anticancer effect in cancer cells is associated with the downregulation of the signal transducer and activator of the transcription 3 (STAT3) signaling pathway . This suggests that this compound may exert antiproliferative and antimetastatic activities in cancer cells by modulating the apoptotic pathway and the STAT3/EMT axis .

Pharmacokinetics

After a single intravenous injection, this compound gets quickly distributed and eliminated from the blood plasma with a half-time of 28.6 minutes and a mean residence time (MRT) of 14.7 minutes . This rapid distribution and elimination suggest that this compound has a relatively short duration of action in the body .

Result of Action

The result of this compound’s action is the inhibition of cancer cell proliferation and metastasis. By promoting cell cycle arrest and caspase-mediated apoptosis, this compound potently inhibits the proliferation of cancer cells . Furthermore, by suppressing the migration and invasion of cancer cells, this compound effectively prevents cancer metastasis .

Action Environment

It’s known that this compound is a natural compound isolated from the skin and parotoid venom glands of the toad bufo gargarizan This suggests that this compound may be influenced by the biological and environmental factors associated with these toads

Biochemical Analysis

Biochemical Properties

Bufotalin interacts with various enzymes and proteins. The major metabolite of this compound in human liver microsomes (HLMs) is identified as 5β-hydroxylthis compound . The key enzymes responsible for this compound 5β-hydroxylation are CYP3A4 and CYP3A5 .

Cellular Effects

This compound has shown to inhibit the proliferation of Triple-Negative Breast Cancer (TNBC) cell lines by promoting cell cycle arrest and caspase-mediated apoptosis . It also suppresses the migration and invasion of these cell lines by regulating the expression of key epithelial-mesenchymal transition (EMT) biomarkers, matrix metalloproteinases (MMPs), and integrin α6 .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The anticancer effect of this compound in TNBC cells is associated with the downregulation of the signal transducer and activator of the transcription 3 (STAT3) signaling pathway .

Temporal Effects in Laboratory Settings

After a single intravenous administration, this compound is quickly distributed and eliminated from the plasma with a half-time of 28.6 minutes and an MRT of 14.7 minutes . This compound concentrations in brain and lung were significantly higher than those in blood and other tissues at 30 minutes after dosing .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. The key drug metabolizing enzymes responsible for hepatic metabolism of this compound in humans are CYP3A4 and CYP3A5 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After a single intravenous injection, this compound gets quickly distributed and eliminated from the blood plasma . These results indicated that this compound could cross the blood–brain barrier and naturally target the lung .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bufotalin can be synthesized through various chemical routes. One notable method involves the total synthesis of bufadienolides, which includes this compound. The synthetic process typically involves multiple steps, including the formation of key intermediates and the application of specific reaction conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, particularly the skin and parotoid glands of toads. The extraction process includes solvent extraction, purification, and crystallization to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Bufotalin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various bufadienolide derivatives, which may exhibit different biological activities .

Scientific Research Applications

Bufotalin has several scientific research applications, including:

Properties

IUPAC Name

[3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O6/c1-15(27)32-21-13-26(30)20-6-5-17-12-18(28)8-10-24(17,2)19(20)9-11-25(26,3)23(21)16-4-7-22(29)31-14-16/h4,7,14,17-21,23,28,30H,5-6,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZHMAYHYHEWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=COC(=O)C=C5)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871653
Record name 16-(Acetyloxy)-3,14-dihydroxybufa-20,22-dienolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471-95-4
Record name Bufotaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89596
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary molecular target of Bufotalin?

A1: this compound primarily targets Na+/K+-ATPase, a crucial enzyme responsible for maintaining electrochemical gradients across cell membranes. [, ]

Q2: How does this compound binding to Na+/K+-ATPase affect cancer cells?

A2: By inhibiting Na+/K+-ATPase, this compound disrupts ion homeostasis within cancer cells, leading to various downstream effects such as cell cycle arrest, apoptosis (programmed cell death), and inhibition of angiogenesis (formation of new blood vessels). [, , , , , , ]

Q3: Besides Na+/K+-ATPase, does this compound interact with other cellular targets?

A3: Research suggests this compound can also modulate other signaling pathways, including those involving caspases (proteases involved in apoptosis), Bid (a pro-apoptotic protein), STAT1 (a transcription factor), and the tumor suppressor protein p53. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C26H36O6 and a molecular weight of 444.56 g/mol. []

Q5: What spectroscopic techniques are commonly used to characterize this compound?

A5: NMR (Nuclear Magnetic Resonance) spectroscopy and Mass Spectrometry (MS) are widely employed to elucidate the structure and identify this compound. [, , , , , ]

Q6: How does the drying process affect the chemical composition of toad venom containing this compound?

A6: Research indicates that different drying methods can significantly impact this compound content in toad venom. Vacuum drying at 60°C effectively increases conjugated-type bufadienolides, including this compound. Conversely, air-drying at room temperature leads to a substantial reduction in this compound levels. []

Q7: Does this compound exhibit any inherent catalytic activity?

A7: this compound is not known to possess catalytic properties. Its biological activities stem from its interactions with specific protein targets rather than catalyzing chemical reactions.

Q8: Have computational studies been used to investigate this compound's interactions with its targets?

A8: Yes, molecular docking simulations have been employed to study this compound's binding modes with CYP3A4 and CYP3A5, two cytochrome P450 enzymes involved in its metabolism. These simulations revealed that this compound could interact with two distinct ligand-binding sites on both enzymes, providing insights into its metabolic pathways. []

Q9: How do structural modifications to the this compound molecule impact its anticancer activity?

A9: Studies examining various bufadienolides, including this compound, have identified key structural features influencing their activity. The presence of a glycosylated moiety generally enhances potency, while modifications to the steroid core and substituents can alter target selectivity and overall activity. []

Q10: What challenges are associated with formulating this compound for therapeutic use?

A10: this compound exhibits poor water solubility, which can hinder its bioavailability and clinical application. Research focuses on developing suitable formulations and drug delivery systems to improve its solubility and delivery to target tissues. [, , , ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.